pyrido[3,2-d]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[3,2-d]pyrimidine-2,4-diamine is a heterocyclic compound that consists of a pyridine ring fused to a pyrimidine ring with amino groups at the 2 and 4 positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. It is a member of the pyridopyrimidine family, which is known for its role in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[3,2-d]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminopyridine with formamide under acidic conditions, followed by cyclization to form the pyrimidine ring. Another approach involves the use of 2,4-diaminopyrimidine as a starting material, which undergoes cyclization with various aldehydes or ketones to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs high-yield synthetic routes that are scalable and cost-effective. These methods may include the use of microwave-assisted synthesis to enhance reaction rates and yields. Additionally, the use of catalytic systems, such as metal catalysts, can improve the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,2-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyridopyrimidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridopyrimidines, and various substituted derivatives, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
Pyrido[3,2-d]pyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of kinase inhibitors, which are crucial in cancer therapy
Industry: This compound derivatives are used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of pyrido[3,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of kinases and preventing their activation. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and differentiation, making it effective in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidine-2,4-diamine
- Pyrido[3,4-d]pyrimidine-2,4-diamine
- Pyrido[4,3-d]pyrimidine-2,4-diamine
Uniqueness
Pyrido[3,2-d]pyrimidine-2,4-diamine is unique due to its specific structural configuration, which imparts distinct biological activities compared to other pyridopyrimidine derivatives. Its ability to selectively inhibit certain kinases makes it a valuable compound in targeted cancer therapy .
Properties
CAS No. |
1955-75-5 |
---|---|
Molecular Formula |
C7H7N5 |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.